![molecular formula C2H4O B032305 Acetaldehyde-13C CAS No. 2188-31-0](/img/structure/B32305.png)
Acetaldehyde-13C
Overview
Description
Acetaldehyde-13C is a stable isotope of acetaldehyde, a colorless and flammable liquid with a pungent smell . This isotope is unique because it contains an additional neutron in its nucleus, resulting in 13 carbon atoms, making it heavier than the more common carbon-12 isotope . It is commonly used in biochemical research and drug discovery as a tracer molecule .
Synthesis Analysis
Acetaldehyde-13C can be produced through the reaction of ethylene with CO2 in the presence of a catalyst . It can also be obtained through the fermentation of sugars or by the oxidation of ethanol .
Molecular Structure Analysis
The chemical formula for Acetaldehyde-13C is C2H13CO and its molecular weight is 45.049 g/mol . It has a boiling point of 20.2 °C and a melting point of -123.5 °C .
Chemical Reactions Analysis
Acetaldehyde-13C is a key intermediate in several chemical reactions. For instance, it is involved in the photochemical production of ambient formaldehyde, acetaldehyde, and acetone .
Physical And Chemical Properties Analysis
Acetaldehyde-13C is soluble in water and ethanol and is highly reactive . It has a boiling point of 20.2 °C and a melting point of -123.5 °C .
Scientific Research Applications
Electro-Catalytic Oxidation of Ethanol
Acetaldehyde-13C plays a crucial role in the electro-catalytic oxidation of ethanol . This process is key for future energy conversion applications. Using a newly developed in situ cell, the identification of different intermediates, products, and side products became possible by monitoring the ethanol electro-oxidation in operando by 13C NMR spectroscopy .
Photochemical Production of Atmospheric Pollutants
Acetaldehyde-13C is used in the study of photochemical production of atmospheric pollutants . Ambient formaldehyde, acetaldehyde, and acetone were found to be enriched by 1–5 ‰ in 13C in the early afternoon relative to other sampling durations, and they also exhibited the highest concentrations in the early afternoon . This provides important 13C isotope evidence for the photochemical production of these pollutants .
Environmental Chemistry
Acetaldehyde-13C is used in environmental chemistry to understand the impacts of vehicular exhaust, biogenic emission, and photochemical production on ambient levels of harmful pollutants .
Bioanalytical Chemistry
In bioanalytical chemistry, Acetaldehyde-13C is used in in situ 13C NMR studies to identify and quantify reaction intermediates and products in a time-resolved fashion .
Energy Conversion Applications
Acetaldehyde-13C is used in energy conversion applications, particularly in the electro-catalytic oxidation reactions of alcohols . Ethanol is a promising option as a hydrogen carrier because it is less toxic than other fuels and can be produced from biomass .
Production of Fine Chemicals
The selective electro-catalytic conversion of biomass-derived alcohols into aldehydes and other intermediates using Acetaldehyde-13C is a potential route towards fine chemicals .
Mechanism of Action
Target of Action
Acetaldehyde-13C is a variant of acetaldehyde where the carbon atoms are replaced with the carbon-13 isotope . It is commonly used in biochemical research and drug discovery as a tracer molecule . The primary targets of Acetaldehyde-13C are the same as those of acetaldehyde, which include various enzymes and proteins involved in metabolic pathways.
Mode of Action
The mode of action of Acetaldehyde-13C is similar to that of acetaldehyde. It interacts with its targets, primarily enzymes and proteins, and can be incorporated into molecules to track their movement in biological systems . The carbon-13 isotope allows for the tracing of the compound’s path through these biochemical pathways.
Biochemical Pathways
Acetaldehyde-13C is used to study metabolic pathways . It can be incorporated into molecules to track their movement in biological systems . This is particularly useful in 13C-Metabolic Flux Analysis (13C-MFA), a technique used to investigate cell metabolism and quantify the carbon flux distribution in central metabolic pathways .
Result of Action
The result of action of Acetaldehyde-13C is the generation of a traceable path through biochemical pathways. This allows researchers to study the flow of carbon through these pathways and identify any metabolic bottlenecks or inefficiencies .
Future Directions
properties
IUPAC Name |
acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaldehyde-13C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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